molecular formula C6H12O3 B14639202 [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 54321-52-7

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol

Cat. No.: B14639202
CAS No.: 54321-52-7
M. Wt: 132.16 g/mol
InChI Key: VXKDGQGSMQLTFO-RITPCOANSA-N
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Description

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is a chemical compound with the molecular formula C6H12O3. It is a derivative of dioxane, a heterocyclic organic compound. This compound is characterized by the presence of a dioxane ring substituted with a methyl group and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the reaction of 1,4-dioxane with formaldehyde and a methylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to modulate enzyme activity and metabolic processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R,6R)-2-Hydroxy-3,5,6-trimethyloctan-4-one: Another compound with a similar dioxane ring structure.

    (2S,6R)-6-(Hydroxymethyl)morpholin-2-yl]methanol: A compound with a morpholine ring and similar functional groups.

Uniqueness

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a methyl and hydroxymethyl group on the dioxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

54321-52-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

[(2S,6R)-6-methyl-1,4-dioxan-2-yl]methanol

InChI

InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

VXKDGQGSMQLTFO-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](O1)CO

Canonical SMILES

CC1COCC(O1)CO

Origin of Product

United States

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